molecular formula C15H25NO B14520112 7-[2-(2-Aminoethyl)phenyl]heptan-1-OL CAS No. 62885-85-2

7-[2-(2-Aminoethyl)phenyl]heptan-1-OL

Cat. No.: B14520112
CAS No.: 62885-85-2
M. Wt: 235.36 g/mol
InChI Key: AHPPIJFWWZFLNY-UHFFFAOYSA-N
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Description

7-[2-(2-Aminoethyl)phenyl]heptan-1-OL is a synthetic organic compound featuring a heptanol backbone substituted at position 7 with a phenyl group. This phenyl group is further modified at its 2-position with a 2-aminoethyl (-CH2CH2NH2) moiety. Its molecular formula is C15H25NO, with a molecular weight of 235.37 g/mol.

Properties

CAS No.

62885-85-2

Molecular Formula

C15H25NO

Molecular Weight

235.36 g/mol

IUPAC Name

7-[2-(2-aminoethyl)phenyl]heptan-1-ol

InChI

InChI=1S/C15H25NO/c16-12-11-15-10-6-5-9-14(15)8-4-2-1-3-7-13-17/h5-6,9-10,17H,1-4,7-8,11-13,16H2

InChI Key

AHPPIJFWWZFLNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCCCCCCO)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(2-Aminoethyl)phenyl]heptan-1-OL typically involves multi-step organic reactions. One common method is the alkylation of a phenyl ring with a heptane chain, followed by the introduction of an aminoethyl group. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like toluene or ethanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

7-[2-(2-Aminoethyl)phenyl]heptan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Formation of 7-[2-(2-Aminoethyl)phenyl]heptan-1-one or 7-[2-(2-Aminoethyl)phenyl]heptanoic acid.

    Reduction: Formation of 7-[2-(2-Aminoethyl)phenyl]heptan-1-amine.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

7-[2-(2-Aminoethyl)phenyl]heptan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-[2-(2-Aminoethyl)phenyl]heptan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The phenyl ring can participate in π-π interactions, further influencing its binding affinity and specificity.

Comparison with Similar Compounds

The structural and functional attributes of 7-[2-(2-Aminoethyl)phenyl]heptan-1-OL are best contextualized by comparing it to analogous alcohols and aromatic derivatives. Below is a detailed analysis based on structural analogs, including 6-Methylheptan-1-ol () and 7-Ethylnaphthalen-1-ol ().

Structural and Functional Differences

Table 1: Key Properties of Target Compound and Analogs
Compound Molecular Formula Molecular Weight Functional Groups Key Structural Features
This compound C15H25NO 235.37 g/mol Primary alcohol, aromatic ring, primary amine Heptanol chain, phenyl-ethylamine substituent
6-Methylheptan-1-ol C8H18O 130.23 g/mol Branched primary alcohol Methyl group at position 6
7-Ethylnaphthalen-1-ol C12H12O 172.23 g/mol Naphthol, ethyl substituent Naphthalene ring, ethyl group at position 7
Key Observations:

Functional Diversity: The target compound’s amine group enables hydrogen bonding and ionic interactions, distinguishing it from the purely hydrophobic 6-Methylheptan-1-ol and the aromatic 7-Ethylnaphthalen-1-ol. The heptanol chain provides lipid solubility, while the phenyl-ethylamine group introduces rigidity and electronic effects.

Molecular Weight and Complexity: The target compound’s higher molecular weight (235.37 g/mol vs.

Physicochemical Properties (Inferred)

  • Solubility: The amine group in this compound likely enhances water solubility compared to 6-Methylheptan-1-ol (aliphatic, non-polar) but reduces it relative to smaller polar alcohols. The naphthalene ring in 7-Ethylnaphthalen-1-ol increases hydrophobicity compared to the target compound’s single phenyl ring .
  • Boiling/Melting Points :

    • The target’s hydrogen-bonding capacity (via -OH and -NH2) may elevate its boiling point compared to 6-Methylheptan-1-ol but lower it relative to polycyclic systems like 7-Ethylnaphthalen-1-ol, which benefit from stronger π-π stacking .

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